N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide
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Overview
Description
N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound contains a bromine atom, a trifluoromethyl group, and a chlorobutanamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide typically involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with 4-chlorobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to enhance yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Hydrolysis: The corresponding carboxylic acid and amine.
Scientific Research Applications
N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms may participate in halogen bonding with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N1-[4-bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
- 4-bromo-2-(trifluoromethyl)phenyl thiourea
- 4-bromo-2-(trifluoromethyl)phenol
Uniqueness
N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, makes it particularly interesting for studying halogen bonding and its effects on molecular interactions.
Properties
IUPAC Name |
N-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClF3NO/c12-7-3-4-9(8(6-7)11(14,15)16)17-10(18)2-1-5-13/h3-4,6H,1-2,5H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLMNORTQHPCNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)NC(=O)CCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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